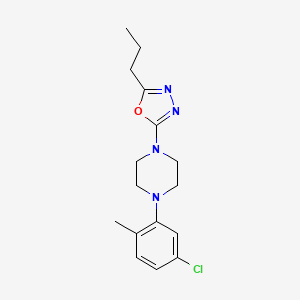
N-(4-ethoxybenzyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Synthesis Method : N-(4-ethoxybenzyl)-N'-phenylurea can be synthesized under phase transfer catalysis at room temperature. This method involves the use of IR, 1H NMR, 13C NMR, elemental analysis, and X-ray diffraction analysis for characterization (Hu, Xu, Wang, & Wei, 2008).
Molecular Structure Analysis
- Crystal Structure : The crystal structure of similar compounds indicates that they belong to specific space groups and have defined molecular dimensions and angles, which can be determined by X-ray diffraction analysis (Hu et al., 2008).
Chemical Reactions and Properties
- Selective Recognition : N-(4-ethoxybenzyl)-N'-phenylurea exhibits selective recognition for certain ions in specific solvents, which can be significant for its applications in various fields (Hu et al., 2008).
Physical Properties Analysis
- Intermolecular Interactions : The physical properties of this compound, such as its intermolecular interactions, can be studied through methods like single crystal X-ray diffraction and IR spectroscopy. These studies reveal how the molecule interacts with others in its environment (Bukharov et al., 2004).
Chemical Properties Analysis
- Vibrational Properties : The chemical properties of N-(4-ethoxybenzyl)-N'-phenylurea, including its vibrational properties, can be analyzed using techniques like FT-IR and Raman spectroscopy. These analyses help in understanding the molecule's behavior under various conditions (Al-Abdullah et al., 2014).
Propriétés
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-2-20-15-10-8-13(9-11-15)12-17-16(19)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALGXVGWNCFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Ethoxyphenyl)methyl]-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4S*)-3-{ethyl[2-(1H-pyrazol-1-yl)ethyl]amino}-4-hydroxy-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5679038.png)

![ethyl 5-ethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5679053.png)
![6-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-7H-purine](/img/structure/B5679058.png)
![6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)
![6-[3-oxo-3-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)propyl]pyridazin-3(2H)-one](/img/structure/B5679070.png)


![8-methoxy-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5679081.png)

![2-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B5679098.png)


![N-[rel-(3R,4S)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide hydrochloride](/img/structure/B5679115.png)